2-(Thiophen-3-yl)ethyl 2-bromopropanoate
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Overview
Description
2-(Thiophen-3-yl)ethyl 2-bromopropanoate is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate typically involves the esterification of 2-(thiophen-3-yl)ethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-(Thiophen-3-yl)ethyl 2-bromopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate largely depends on its chemical reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)ethyl 2-bromopropanoate
- 2-(Thiophen-3-yl)ethyl 2-chloropropanoate
- 2-(Thiophen-3-yl)ethyl 2-iodopropanoate
Uniqueness
2-(Thiophen-3-yl)ethyl 2-bromopropanoate is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
CAS No. |
877433-57-3 |
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Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-thiophen-3-ylethyl 2-bromopropanoate |
InChI |
InChI=1S/C9H11BrO2S/c1-7(10)9(11)12-4-2-8-3-5-13-6-8/h3,5-7H,2,4H2,1H3 |
InChI Key |
JSXALVDOXLWZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CSC=C1)Br |
Origin of Product |
United States |
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